3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring dual functional groups: a methoxycarbonyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 1. Its IUPAC name highlights the stereochemistry and substituents, critical for its chemical behavior and applications in medicinal chemistry and organic synthesis . This compound is primarily used as an intermediate in peptide synthesis and drug development due to its stability under basic conditions and ease of deprotection for further functionalization.
Properties
IUPAC Name |
3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-6-5-12(7-13,8(14)15)9(16)18-4/h5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXCXOXPYWOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The methoxycarbonyl and (2-methylpropan-2-yl)oxycarbonyl groups are then introduced through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: : Reduction of the carbonyl groups to hydroxyl groups.
Substitution: : Replacement of the methoxycarbonyl or (2-methylpropan-2-yl)oxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Pyrrolidone derivatives.
Reduction: : Hydroxylated derivatives.
Substitution: : A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate metabolic pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity and reactivity could make it a candidate for drug design and synthesis.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique dual-protection strategy distinguishes it from structurally related pyrrolidine derivatives. Below is a comparison of key structural analogs:
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxycarbonyl group contrasts with analogs bearing aryl (e.g., bromophenyl, nitrophenyl) or alternative carbonyl groups (e.g., acetyloxy in ). These substituents influence solubility, crystallinity, and reactivity .
- Steric Effects : The Boc group at position 1 provides steric hindrance, reducing undesired side reactions during synthesis compared to less bulky protecting groups .
Physicochemical Properties
Molecular Weight and Stability
- The target compound’s molecular weight (285.29 g/mol) is intermediate between simpler Boc-protected pyrrolidines (e.g., 273.29 g/mol in ) and aryl-substituted analogs (e.g., 370.24 g/mol in ).
- Stability: The Boc group enhances stability under acidic conditions, while the methoxycarbonyl group increases susceptibility to hydrolysis under strong basic conditions compared to aryl-substituted derivatives .
Chromatographic Behavior
- HPLC Retention : While direct data for the target compound are unavailable, analogs like the 4-nitrophenyl derivative () exhibit retention times influenced by polar nitro groups. The methoxycarbonyl group likely reduces retention time compared to aryl substituents due to increased polarity .
Biological Activity
3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound classified as an amino acid derivative. Its unique structure, characterized by a pyrrolidine ring with multiple functional groups, suggests significant potential for biological activity and therapeutic applications. This article explores the compound's synthesis, properties, and biological activities, supported by relevant data and case studies.
The molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H19N2O4 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride |
| InChI Key | BMFXKUJWJALOJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N.Cl |
The compound appears as a white crystalline solid and is soluble in polar solvents, indicating its potential utility in various formulations.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of functional groups to enhance reaction specificity. Common reagents used in its synthesis include:
- Potassium permanganate for oxidation
- Lithium aluminum hydride for reduction
- Various alkyl halides for substitution reactions
These synthetic pathways are essential for modifying the compound to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Upon binding to these targets, it may modulate enzyme activity or alter receptor signaling pathways, leading to various biochemical effects. The precise mechanisms remain to be fully elucidated and are a focus of ongoing research.
Biological Activity
Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antibacterial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
Case Studies
- Antibacterial Activity : A study on pyrrolidine derivatives showed that certain modifications led to increased antibacterial potency against pathogens like Pseudomonas aeruginosa . This raises the possibility that 3-Methoxycarbonyl derivatives might also exhibit significant antibacterial properties.
- Arginase Inhibition : Research into related amino acid derivatives has identified potent arginase inhibitors with IC50 values in the nanomolar range . Such findings suggest that the structural features of 3-Methoxycarbonyl derivatives could be optimized for similar inhibitory effects.
Safety and Handling
Safety data indicates that this compound may cause skin and eye irritation. Appropriate handling precautions should be observed when working with this substance to mitigate potential hazards.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-Methoxycarbonyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Protection of the pyrrolidine ring : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amine sites, as seen in structurally related compounds .
- Esterification : Methoxycarbonyl introduction via nucleophilic acyl substitution under anhydrous conditions to avoid hydrolysis.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
- Minimizing side reactions : Strict temperature control (0–5°C during Boc protection) and inert atmospheres (N₂/Ar) to prevent oxidation or unintended ring-opening .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm; retention time comparison against standards .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl group at δ 1.4 ppm, methoxycarbonyl at δ 3.7 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), ester C=O (~1740 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to limit thermal and photolytic degradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers; Boc groups are moisture-sensitive .
- Stability Monitoring : Periodic TLC/HPLC checks for decomposition (e.g., free carboxylic acid formation) .
Advanced Research Questions
Q. How can computational modeling optimize the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity during esterification or Boc deprotection .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to minimize racemization .
- Software Tools : Gaussian 16 or ORCA for energy minimization; PyMOL for visualizing steric hindrance at the pyrrolidine ring .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Run parallel NMR (500 MHz, DMSO-d6) and HPLC analyses to identify impurities (e.g., residual starting materials) .
- Isotopic Labeling : Use ¹³C-labeled Boc groups to trace unexpected peaks in NMR spectra .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) and analyzing diffraction patterns .
Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- pH Studies : Conduct reactions in buffered solutions (pH 4–7) to balance nucleophile activation and ester stability .
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess reaction rates (monitored by TLC every 30 min) .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure intermediate formation rates under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
